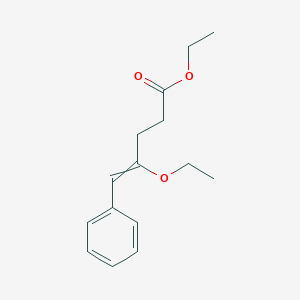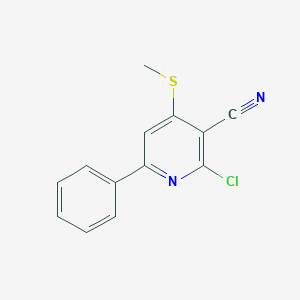
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane is a complex organic compound characterized by the presence of a nitrophenoxy group attached to a long polyether chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane typically involves the reaction of a polyether chain with 2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Replacement of the phenoxy group with other nucleophiles.
Wissenschaftliche Forschungsanwendungen
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The polyether chain may facilitate the compound’s solubility and transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrophenoxyacetic Acid: Shares the nitrophenoxy group but has a different backbone structure.
3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one: Another compound with a nitrophenoxy group but with a different core structure.
Uniqueness
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane is unique due to its long polyether chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from other nitrophenoxy-containing compounds and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
92670-57-0 |
|---|---|
Molekularformel |
C23H39NO11 |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-nitrobenzene |
InChI |
InChI=1S/C23H39NO11/c1-27-6-7-28-8-9-29-10-11-30-12-13-31-14-15-32-16-17-33-18-19-34-20-21-35-23-5-3-2-4-22(23)24(25)26/h2-5H,6-21H2,1H3 |
InChI-Schlüssel |
NCRWQWUHIZVCQH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)

![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)




![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
